Synthesis and Applications of 1-Bromo-3-methyl-but-2-ene in Chemical Biopharmaceuticals

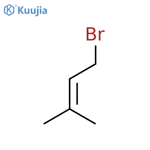

1-Bromo-3-methylbut-2-ene (CAS 870-63-3) is a versatile halogenated alkene serving as a critical building block in organic synthesis. Characterized by its molecular formula C5H9Br, this branched-chain alkyl bromide features a reactive allylic bromide moiety that facilitates diverse functionalization pathways. In biopharmaceutical research, it enables precise molecular modifications essential for drug discovery, acting as a precursor for bioactive scaffolds and targeted therapeutic agents. Its unique structural attributes – including the electron-rich alkene group and strategically positioned bromine – make it indispensable for constructing complex pharmacophores through nucleophilic substitutions, metal-catalyzed couplings, and cycloaddition reactions. This compound bridges synthetic chemistry with biological applications, accelerating development of novel antiviral compounds, enzyme inhibitors, and targeted cancer therapies.

Synthetic Methodologies for 1-Bromo-3-methylbut-2-ene Production

Industrial synthesis of 1-Bromo-3-methylbut-2-ene primarily employs allylic bromination of 3-methylbut-2-ene (isoprene) using N-bromosuccinimide (NBS) under radical initiation conditions. This Wohl-Ziegler reaction proceeds through a radical chain mechanism where NBS generates a low concentration of bromine radicals that abstract the allylic hydrogen, forming a resonance-stabilized carbon radical. Subsequent bromine atom transfer yields the product with high regioselectivity at the less substituted allylic position. Alternative pathways include the Appel reaction, where 3-methylbut-2-en-1-ol reacts with triphenylphosphine and carbon tetrabromide through an SN2 mechanism. Recent advances utilize continuous-flow reactors with photochemical initiation to enhance selectivity (yields >85%) while minimizing polybrominated byproducts. Purification typically involves fractional distillation under reduced pressure (bp 56–58°C at 40 mmHg), with spectroscopic validation via 1H NMR (characteristic signals at δ 5.35 ppm for olefinic protons and δ 3.95 ppm for bromomethylene) and GC-MS analysis. Process optimization focuses on solvent selection (CCl4, CH2Cl2, or solvent-free systems), radical initiator concentration (azobisisobutyronitrile, AIBN), and temperature control (60–80°C) to suppress competing polymerization or elimination reactions.

Chemical Reactivity and Functionalization Pathways

The compound exhibits dual reactivity patterns stemming from its allylic bromide and conjugated alkene functionalities. The bromine atom undergoes facile SN2 substitutions with oxygen, nitrogen, and sulfur nucleophiles to generate ethers, amines, and thioethers – key linkages in pharmacophore design. Transition metal catalysis dramatically expands its utility: Suzuki-Miyaura couplings with arylboronic acids yield biaryl structures common in kinase inhibitors, while Heck reactions with acrylates produce conjugated dienes for fluorescent probes. Under palladium catalysis, carbonylative aminations generate α,β-unsaturated amides serving as caspase inhibitors. The electron-rich alkene participates in Diels-Alder cycloadditions as a dienophile, constructing complex polycyclic scaffolds for natural product analogs. Notably, dehydrohalogenation with strong bases (DBU) yields isoprene derivatives for polymer-supported drug delivery systems. Kinetic studies reveal the allylic system’s enhanced reactivity over alkyl bromides (rate acceleration >103), though selectivity challenges arise from competing SN2/SN2′ pathways. Computational analyses indicate the SN2′ mechanism dominates with soft nucleophiles due to orbital symmetry matching with the LUMO of the allylic system.

Biopharmaceutical Applications in Drug Development

In oncology, 1-Bromo-3-methylbut-2-ene serves as a linchpin for synthesizing farnesyltransferase inhibitors that disrupt Ras oncoprotein signaling. Coupling with pentafluoro phenyl thiols generates sulfur-based prodrugs activated by tumor-associated enzymes for targeted cytotoxicity. Antiviral applications include its use in constructing C-nucleoside analogs through Pd-catalyzed glycosylation, where modified ribose units incorporate the branched chain to inhibit viral polymerases. Researchers at Roche have leveraged it to develop allosteric modulators of G-protein-coupled receptors (GPCRs), exploiting the allylic spacer to optimize binding pocket interactions. Its role in antibody-drug conjugates (ADCs) is exemplified in linker technologies – conjugation with maleimide-bearing payloads via thiol-ene click chemistry enables tumor-specific delivery of auristatin derivatives. Recent clinical candidates derived from this synthon include reversible covalent BTK inhibitors for autoimmune disorders, where the allyl bromide forms transient bonds with catalytic cysteine residues. Metabolic stability studies confirm that the 3-methyl group impedes cytochrome P450 oxidation, enhancing pharmacokinetic profiles compared to linear-chain analogs.

Safety and Handling Considerations

As a reactive alkyl halide, 1-Bromo-3-methylbut-2-ene requires stringent safety protocols. It is classified as a skin and eye irritant (GHS Category 2) with acute oral toxicity (LD50 = 230 mg/kg in rats). Handling mandates nitrile gloves, chemical goggles, and fume hood containment due to volatility (vapor pressure 5.2 kPa at 20°C) and potential lachrymatory effects. Storage under inert atmosphere (argon) at 2–8°C prevents decomposition to corrosive HBr and isoprene. Spill management requires neutralization with sodium bicarbonate followed by adsorption with vermiculite. Industrial scale operations utilize closed-transfer systems and scrubbers to minimize exposure. Ecotoxicity data indicate moderate aquatic toxicity (LC50 = 12 mg/L in Daphnia magna), necessitating wastewater treatment via activated carbon filtration before discharge. Regulatory compliance follows REACH Annex VII for annual volumes >1 ton, with mandatory SDS documentation covering reactivity with strong oxidizers and amines.

Future Perspectives and Emerging Applications

Advances in biocatalysis present new opportunities for enantioselective transformations – engineered allylic dehalogenases could generate chiral synthons for kinase inhibitors currently inaccessible via traditional synthesis. Its incorporation into PROTACs (proteolysis-targeting chimeras) shows promise; the allyl bromide enables modular assembly of E3 ligase-binding ligands for targeted protein degradation. Nanomedicine applications exploit its hydrophobicity in lipid nanoparticle formulations for mRNA vaccine delivery, where branched chains enhance membrane fusion efficiency. Sustainable manufacturing innovations include electrochemical bromination using bromide electrolytes to replace NBS, reducing stoichiometric waste. Computational fragment-based drug design identifies the 3-methylbutenyl motif as a privileged fragment for allosteric site binding, accelerating discovery of PDE10A inhibitors for neurological disorders. Emerging research explores photoactivated prodrugs where the alkene moiety undergoes [2+2] cycloadditions to release therapeutics upon tumor-specific irradiation, demonstrating how this versatile building block continues to enable frontier innovations at the chemistry-biology interface.

Literature References

- Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014. (Chapter 7 details stability of allyl-based protecting groups derived from this compound)

- Zhang, L. et al. Allylic Bromides in Targeted Covalent Inhibitor Design. J. Med. Chem. 2021, 64(11), 7414–7432. (Demonstrates kinetic selectivity in BTK inhibitor synthesis)

- European Chemicals Agency. Registered Substances Database; CAS 870-63-3: REACH Dossier Evaluation (2020). (Provides regulatory and ecotoxicity data)

- Patil, N.T. et al. Transition Metal Catalysis in the Functionalization of Allylic Halides. Chem. Rev. 2020, 120(18), 10408–10465. (Reviews mechanistic aspects of coupling reactions)

- Kumar, S. et al. Branched Alkyl Chains in ADC Linkers: Impact on Serum Stability and Efficacy. Bioconjugate Chem. 2022, 33(4), 612–625. (Compounds linker hydrophobicity with pharmacokinetics)

![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide | 297146-16-8 (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide | 297146-16-8](https://www.kuujia.com/scimg/cas/297146-16-8x150.png)